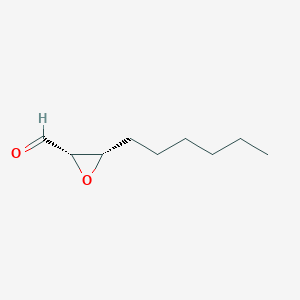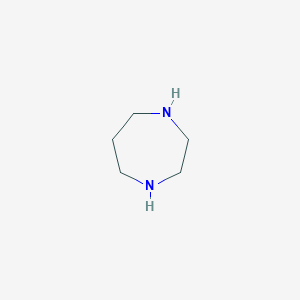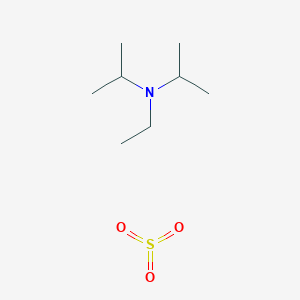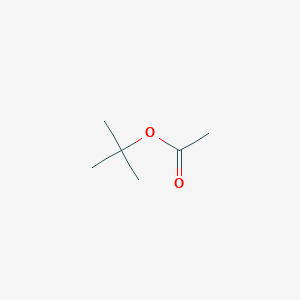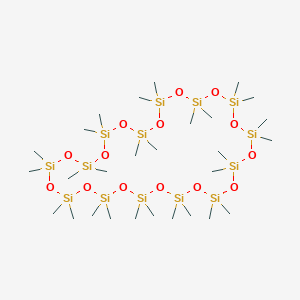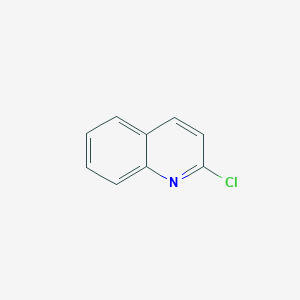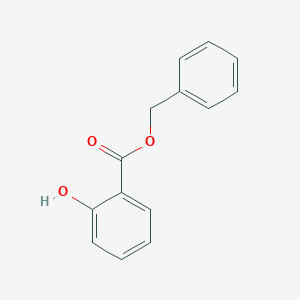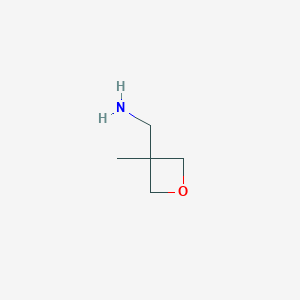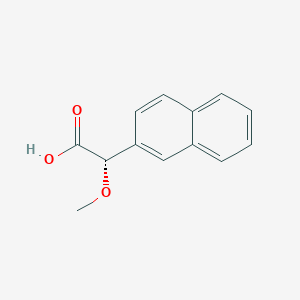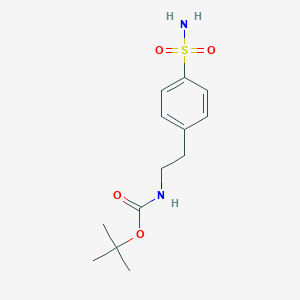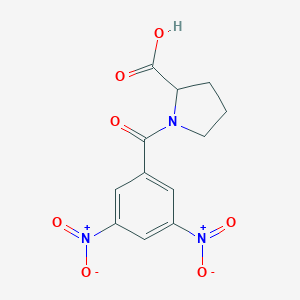
N-(3,5-Dinitrobenzoyl)-DL-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dinitrobenzoyl)-DL-proline, also known as DNBP, is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline, an amino acid that is essential for protein synthesis in living organisms. DNBP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline is not well understood. However, it is believed to react with amino acids in a manner similar to that of other reagents, such as ninhydrin. N-(3,5-Dinitrobenzoyl)-DL-proline reacts with the amino group of amino acids to form a yellow compound, which can be detected using spectrophotometry.
Efectos Bioquímicos Y Fisiológicos
N-(3,5-Dinitrobenzoyl)-DL-proline has no known biochemical or physiological effects in living organisms. It is not used as a drug or therapeutic agent and does not have any known toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It reacts with amino acids in a predictable manner, making it a useful reagent for the determination of amino acids in biological samples. However, N-(3,5-Dinitrobenzoyl)-DL-proline has some limitations. It is not selective for specific amino acids and reacts with all amino acids that contain an amino group. This can lead to interference from other compounds in biological samples, which can make the analysis of specific amino acids difficult.
Direcciones Futuras
There are several future directions for research on N-(3,5-Dinitrobenzoyl)-DL-proline. One area of research is the development of new methods for the determination of specific amino acids using N-(3,5-Dinitrobenzoyl)-DL-proline. Another area of research is the synthesis of proline-containing peptides using N-(3,5-Dinitrobenzoyl)-DL-proline as a reagent. Additionally, N-(3,5-Dinitrobenzoyl)-DL-proline could be used in the preparation of proline derivatives for use in drug discovery. Further studies are needed to understand the mechanism of action of N-(3,5-Dinitrobenzoyl)-DL-proline and its potential applications in scientific research.
Conclusion
In conclusion, N-(3,5-Dinitrobenzoyl)-DL-proline is a chemical compound that has been used in scientific research for several decades. It is a derivative of proline and has been synthesized using various methods. N-(3,5-Dinitrobenzoyl)-DL-proline has been used as a reagent for the determination of amino acids in biological samples and in the synthesis of proline-containing peptides. Its mechanism of action is not well understood, but it is believed to react with amino acids in a predictable manner. N-(3,5-Dinitrobenzoyl)-DL-proline has several advantages for use in lab experiments, but it also has some limitations. Further research is needed to understand the potential applications of N-(3,5-Dinitrobenzoyl)-DL-proline in scientific research.
Métodos De Síntesis
N-(3,5-Dinitrobenzoyl)-DL-proline can be synthesized using several methods, including the reaction of 3,5-dinitrobenzoyl chloride with DL-proline in the presence of a base. The reaction yields N-(3,5-Dinitrobenzoyl)-DL-proline as a yellow solid, which can be purified using recrystallization. Other methods for synthesizing N-(3,5-Dinitrobenzoyl)-DL-proline include the reaction of 3,5-dinitrobenzoic acid with DL-proline in the presence of a coupling agent, such as dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-(3,5-Dinitrobenzoyl)-DL-proline has been used in scientific research as a reagent for the determination of amino acids in biological samples. It has been used in the analysis of peptides and proteins, as well as in the determination of amino acids in urine and other biological fluids. N-(3,5-Dinitrobenzoyl)-DL-proline has also been used in the synthesis of proline-containing peptides and in the preparation of proline derivatives for use in drug discovery.
Propiedades
Número CAS |
143492-62-0 |
|---|---|
Nombre del producto |
N-(3,5-Dinitrobenzoyl)-DL-proline |
Fórmula molecular |
C12H11N3O7 |
Peso molecular |
309.23 g/mol |
Nombre IUPAC |
1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18) |
Clave InChI |
ILUIVNFRFIAWLJ-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Sinónimos |
N-(3,5-Dinitrobenzoyl)-DL-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



